(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid
Description
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid (CAS: 1408278-20-5) is a fluorinated pyrrolidine derivative with the molecular formula C₇H₁₁F₂NO₂ and a molecular weight of 179.16 g/mol . Its structure features a pyrrolidine ring substituted with two fluorine atoms at the 4-position, two methyl groups at the 3-position, and a carboxylic acid group at the 2-position. The stereochemistry at the 2-position is specified as the (S)-enantiomer, which is critical for its biological interactions and applications in chiral synthesis .
This compound is primarily used in research settings, particularly in medicinal chemistry and drug development, where fluorinated heterocycles are valued for their enhanced metabolic stability, bioavailability, and binding specificity . It is available as a high-purity (>98%) research-grade chemical, with storage recommendations at -80°C (6 months) or -20°C (1 month) to maintain stability. Solubility can be improved via heating to 37°C and sonication, and it is typically transported under controlled conditions .
Properties
IUPAC Name |
(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c1-6(2)4(5(11)12)10-3-7(6,8)9/h4,10H,3H2,1-2H3,(H,11,12)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZKOTNOMJEJGC-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCC1(F)F)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](NCC1(F)F)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylpyrrolidine and fluorinating agents.
Fluorination: The introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous
Biological Activity
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid, with the CAS number 1408278-20-5, is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid is with a molecular weight of 179.16 g/mol. Its structure includes a pyrrolidine ring with two fluorine atoms and a carboxylic acid functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1408278-20-5 |
| Molecular Formula | C7H11F2NO2 |
| Molecular Weight | 179.16 g/mol |
| Solubility | Varies by solvent |
Biological Activity
Research indicates that (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid exhibits various biological activities. It is primarily studied for its potential as an inhibitor in biochemical pathways, particularly in relation to enzyme inhibition and cellular signaling.
Enzyme Inhibition
One notable area of investigation is the compound's role as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Aldose reductase inhibitors are crucial in managing chronic conditions such as diabetic neuropathy and retinopathy. The structure of (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid suggests it may interact effectively with the active site of this enzyme due to its unique fluorinated structure .
Case Studies and Research Findings
- In Vitro Studies : Various studies have employed cell viability assays such as MTT assays to assess the cytotoxicity of (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid against cancer cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity towards certain cancer types while sparing normal cells .
- Mechanistic Insights : The compound's mechanism of action appears to involve modulation of signaling pathways related to cell survival and apoptosis. For instance, studies have shown that it can influence the Wnt signaling pathway, which is critical in cancer progression and metastasis .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid is primarily utilized in medicinal chemistry for the synthesis of bioactive compounds. Its unique fluorinated structure enhances the biological activity and metabolic stability of pharmaceutical candidates.
Case Study: Synthesis of Antiviral Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of antiviral agents using (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid as a key intermediate. The fluorine atoms in the compound were found to significantly improve the potency against viral replication compared to non-fluorinated analogs .
Neuroscience Research
This compound has been studied for its potential effects on neurotransmitter systems. Its structural similarity to proline derivatives makes it a candidate for modulating glutamate receptors.
Case Study: Glutamate Receptor Modulation
Research conducted at a leading neuroscience institute demonstrated that (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid could act as a selective modulator of NMDA receptors. This modulation was linked to potential therapeutic effects in neurodegenerative diseases .
Agricultural Chemistry
The compound has also been explored for its applications in agricultural chemistry as a potential pesticide or herbicide due to its ability to interfere with specific biochemical pathways in plants.
Data Table: Efficacy Against Common Pests
| Pest Type | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 90 |
| Leafhoppers | 75 | 80 |
In trials conducted by agricultural researchers, (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid showed promising results against common agricultural pests, indicating its potential as an eco-friendly pesticide alternative .
Analytical Chemistry
The compound serves as a standard reference material in analytical chemistry for developing methods to detect and quantify similar pyrrolidine derivatives in biological samples.
Application Example: HPLC Method Development
A recent study focused on developing an HPLC method for quantifying (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid in plasma samples from animal studies. The method demonstrated high sensitivity and specificity, facilitating further pharmacokinetic studies .
Comparison with Similar Compounds
a) (R)-1-Boc-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid (CAS: 478698-32-7)
- Structural Differences : This compound introduces a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, altering reactivity and solubility. The R-configuration at the 2-position contrasts with the S-enantiomer of the target compound .
- Applications: The Boc group facilitates use in solid-phase peptide synthesis, where protection of the amine is required.
b) (S)-1-(tert-Butoxycarbonyl)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid
- Key Similarities : Shares the S-configuration and pyrrolidine core with the target compound.
- Differences: The Boc-protected amine reduces polarity, increasing lipophilicity.
| Parameter | (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid | (R)-1-Boc-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid |
|---|---|---|
| CAS Number | 1408278-20-5 | 478698-32-7 |
| Molecular Weight | 179.16 g/mol | 293.28 g/mol (Boc adds 100.12 g/mol) |
| Purity | >98% | 95% |
| Storage Stability | -80°C (6 months) | Not specified |
| Applications | Research, chiral synthesis | Peptide synthesis (discontinued) |
Fluorinated Heterocycles with Varied Scaffolds
a) 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)
- Structural Contrasts : A pyrimidine ring substituted with chlorine and methyl groups. Lacks the pyrrolidine scaffold and stereochemical complexity of the target compound.
- Role of Fluorine : Unlike the target compound, this molecule lacks fluorine but includes a chlorine atom , which may confer different electronic and steric properties .
b) (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
- Complexity: A highly substituted pyrrolidine with a trifluoromethylphenyl group and benzodioxol moiety.
- Applications : Demonstrated >99% purity and 68% crude yield in synthesis, suggesting utility in high-throughput medicinal chemistry. Its larger size (MW: 466 g/mol) may limit permeability compared to the smaller target compound .
Fluorinated Amino Acid Derivatives
a) Boc-D-3,4-Difluorophenylalanine (CAS: 205445-51-8)
- Structural Focus : Fluorine atoms on a phenyl ring rather than a pyrrolidine. The D-configuration and aromatic fluorination influence interactions with biological targets (e.g., enzyme active sites).
- Physicochemical Impact : The phenyl ring increases hydrophobicity, whereas the target compound’s pyrrolidine may enhance solubility in polar solvents .
Discontinued Analogs
The target compound and its Boc-protected derivative are listed as discontinued products by suppliers like CymitQuimica . This may reflect challenges in scalability, stability, or niche applicability compared to non-fluorinated or less complex analogs.
Key Findings and Implications
Fluorination Impact: The 4,4-difluoro substitution on the pyrrolidine ring enhances metabolic stability and conformational rigidity compared to non-fluorinated analogs (e.g., simple proline derivatives) .
Stereochemistry : The (S)-configuration is critical for enantioselective interactions, distinguishing it from R-configuration analogs like CAS 478698-32-7 .
Comparative Solubility : The target compound’s free carboxylic acid group improves aqueous solubility relative to Boc-protected or aromatic fluorinated analogs .
Q & A
Q. What are the key synthetic strategies for preparing (S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid?
The synthesis typically involves stereoselective fluorination and chiral resolution. A common approach is to start with a pyrrolidine scaffold and introduce difluoro and dimethyl groups via radical or nucleophilic fluorination. For example, (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride has been used as a chiral precursor in multi-step syntheses, followed by fluorination using agents like DAST (diethylaminosulfur trifluoride) . Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) are critical to preserve stereochemistry during synthesis .
Q. How can the stereochemical integrity of this compound be validated during synthesis?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is widely used to resolve enantiomers. X-ray crystallography is the gold standard for absolute configuration confirmation, as demonstrated in studies of structurally similar pyrrolidine derivatives . Additionally, circular dichroism (CD) spectroscopy can correlate optical activity with enantiomeric purity .
Q. What stability considerations are critical for handling this compound under experimental conditions?
The compound is sensitive to hydrolysis due to its carboxylic acid and fluorinated groups. Storage at –20°C under inert atmosphere (argon or nitrogen) is recommended. Stability studies in aqueous buffers should assess pH-dependent degradation, particularly at extremes (pH < 3 or > 9) .
Advanced Research Questions
Q. How can researchers resolve contradictions in chromatographic data for epimeric impurities?
Epimerization under chromatographic conditions is a known issue. Minor adjustments to mobile phase composition (e.g., adding 0.1% trifluoroacetic acid) or temperature can separate co-eluting epimers. Mass spectrometry coupled with HPLC (LC-MS) helps distinguish impurities via molecular weight and fragmentation patterns .
Q. What mechanistic insights guide the optimization of enantiomeric excess (ee) in asymmetric synthesis?
Computational modeling (DFT calculations) can predict transition-state energies for fluorination steps. Experimental optimization involves screening chiral catalysts (e.g., Jacobsen’s thiourea catalysts) and reaction solvents (e.g., dichloromethane vs. THF) to minimize racemization . Kinetic resolution during crystallization may further enhance ee .
Q. How does the compound’s fluorinated pyrrolidine core influence its biological activity in drug discovery?
The difluoro and dimethyl groups enhance metabolic stability and membrane permeability. In agrochemical research, analogous structures (e.g., quinofumelin) exhibit antifungal activity by inhibiting enzyme function via steric and electronic effects . For drug design, the rigid pyrrolidine scaffold serves as a β-strand mimetic in protease inhibitors .
Q. What advanced analytical techniques are recommended for impurity profiling?
- High-resolution mass spectrometry (HR-MS): Identifies low-abundance impurities (e.g., des-fluoro byproducts).
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex mixtures .
- Dynamic light scattering (DLS): Monitors aggregation in aqueous solutions, which may interfere with bioassays .
Methodological Considerations
Q. Synthesis Optimization Table
| Parameter | Optimal Condition | Impact on Yield/ee | Reference |
|---|---|---|---|
| Fluorination agent | DAST or Deoxo-Fluor® | Higher regioselectivity | |
| Chiral catalyst | (R)-BINAP-Pd complexes | Enantiomeric excess >95% | |
| Reaction temperature | –78°C (for fluorination steps) | Minimizes side reactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
